Ethyl 4-(2-bromopropanoylamino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(2-bromopropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-17-12(16)9-4-6-10(7-5-9)14-11(15)8(2)13/h4-8H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCSOMOXXDIABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 4-(2-bromopropanoylamino)benzoate with analogous compounds, emphasizing structural variations, physicochemical properties, and applications:
Structural and Functional Analysis
Substituent Effects on Reactivity Bromine vs. Amide vs. Sulfonamide: The propanoylamino group in the target compound differs from SABA1’s sulfonamide, which contributes to SABA1’s antibacterial activity via membrane interaction . The amide linkage may reduce acidity compared to sulfonamides.
Solubility and Stability Ethyl 4-(dimethylamino)benzoate’s dimethylamino group increases solubility in polar aprotic solvents like DMSO , whereas the brominated analog’s hydrophobicity may limit solubility in aqueous systems.
Applications in Material Science Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin polymerization due to higher electron-donating capacity . The brominated analog could similarly enhance reactivity in photoinitiation systems.
Biological Relevance Methyl 4-(bromomethyl)benzoate’s use as a hapten spacer suggests that this compound’s bromine and amide groups may facilitate covalent conjugation to carrier proteins for antibody development.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(2-bromopropanoylamino)benzoate?
The compound is typically synthesized via multi-step reactions involving amidation and bromination. For example:
- Step 1 : React ethyl 4-aminobenzoate with a brominated acylating agent (e.g., 2-bromopropanoyl chloride) in anhydrous conditions to form the amide bond .
- Step 2 : Purify intermediates using column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .
- Key reagents : Tetramethylthiuram disulfide (for thioamide formation) or hydrazine hydrate (for cyclization) may be used depending on the target derivative .
Table 1: Representative Synthesis Conditions
Q. What spectroscopic methods are used to validate the structure of this compound?
- ¹H/¹³C-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.8–8.1 ppm, ethyl ester at δ 1.3–4.3 ppm) and carbon backbone .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
- Elemental analysis : Validates purity (>95% C, H, N) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Data collection : Use high-resolution X-ray diffraction (XRD) data. SHELXL refines atomic positions and thermal parameters, while SHELXE assists in experimental phasing .
- Key parameters : Apply twin refinement (if twinned crystals) and anisotropic displacement models for heavy atoms (e.g., bromine) .
- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous features .
Example : In a study of related benzoate derivatives, SHELXL achieved a final R1 of 3.2% using 4232 reflections .
Q. How can reaction conditions be optimized to minimize dibutyl by-products during synthesis?
- N-Alkylation optimization : Use a 1.2:1:4.6 molar ratio of triethylamine:benzocaine:1-bromobutane at 60°C to reduce dibutyl formation by 40% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
- Monitoring : Real-time HPLC or GC-MS detects by-products early .
Q. How does the compound’s electronic structure influence its antitumor activity?
- Mechanistic insight : The bromopropanoyl group enhances electrophilicity, promoting covalent binding to cysteine residues in target proteins .
- Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -Br) show higher cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 12–18 µM) .
Table 2: Antitumor Activity of Derivatives
| Derivative | Substituent | IC₅₀ (µM) | Target Cancer Cell Line |
|---|---|---|---|
| Compound 2 | -SC(NMe₂) | 15.2 | MCF-7 |
| Compound 4 | -NH-C(S)-NHNH₂ | 12.8 | HepG2 |
| Data adapted from crystal structure and bioactivity studies . |
Q. How should researchers address contradictions in reported yields for similar benzoate derivatives?
- Root-cause analysis : Compare solvent purity (e.g., anhydrous vs. technical grade), reaction time, and catalyst loading .
- Reproducibility : Replicate conditions with controlled variables (e.g., inert atmosphere for moisture-sensitive steps) .
- Analytical validation : Use orthogonal methods (e.g., LC-MS and ¹H-NMR) to verify yield calculations .
Methodological Guidelines
- For crystallography : Prioritize SHELXL for small-molecule refinement due to its robustness with high-resolution data .
- For synthetic optimization : Employ design of experiments (DoE) to systematically vary temperature, stoichiometry, and solvent .
- For bioactivity testing : Include positive controls (e.g., cisplatin) and validate assays via triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
